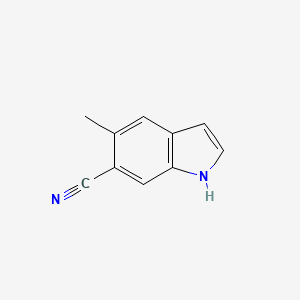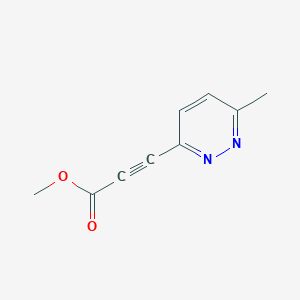
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Übersicht
Beschreibung
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, also known as MPP, is a chemical compound with potential applications in the field of medicinal chemistry. It is a member of the propargyl ester family of compounds and has been found to possess a range of biological activities that make it an interesting target for further research.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the replication of viruses and bacteria.
Biochemische Und Physiologische Effekte
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been found to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate. One area of interest is the development of new drugs based on the structure of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate that could be used to treat cancer, viral infections, and bacterial infections. Another area of interest is the investigation of the mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate, which could lead to a better understanding of its biological activity and potential therapeutic applications. Finally, further research could be done to explore the anti-inflammatory properties of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate and its potential use in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWKVZWPPFIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)
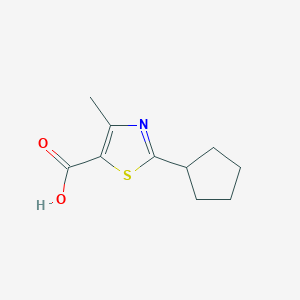
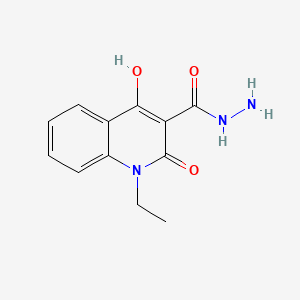

![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)

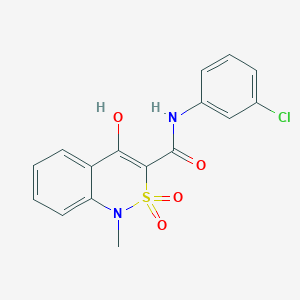
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
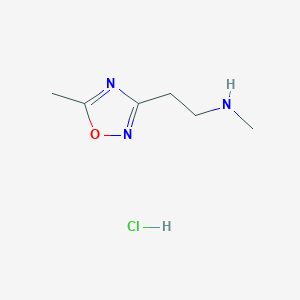
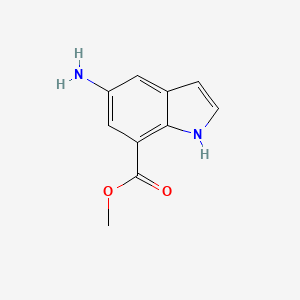
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
